(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride
Description
(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride is a hydrazine derivative featuring a branched aliphatic chain substituted with a methoxy and methyl group at the 4-position. While direct data on this compound is absent in the provided evidence, its structural analogs suggest it is a dihydrochloride salt designed to enhance solubility and stability for applications in pharmaceuticals or organic synthesis. Hydrazine derivatives are widely utilized as intermediates in drug development, particularly in the synthesis of heterocycles and enzyme inhibitors .
Properties
IUPAC Name |
(4-methoxy-4-methylpentan-2-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O.2ClH/c1-6(9-8)5-7(2,3)10-4;;/h6,9H,5,8H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBAZXUOBBRKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)OC)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride typically involves the reaction of (4-Methoxy-4-methylpentan-2-yl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:
(4-Methoxy-4-methylpentan-2-yl)hydrazine+2HCl→(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form substituted hydrazine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazine compounds .
Scientific Research Applications
(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride with analogous compounds:
Key Observations:
- Substituent Effects: Aliphatic vs. Aromatic: The target compound’s aliphatic methoxy-methyl chain likely increases lipophilicity compared to aromatic analogs like (4-Methoxybenzyl)hydrazine diHCl, which may exhibit stronger π-π interactions in biological systems . Halogenation: Fluorinated derivatives (e.g., (4,4-Difluorocyclohexyl)hydrazine diHCl) may offer enhanced metabolic stability in pharmaceuticals due to fluorine’s electron-withdrawing effects . Cyclic vs.
- Solubility: Methanol and DMSO are common solvents for hydrazine dihydrochlorides, but solubility varies with substituent hydrophobicity. The target compound’s branched aliphatic chain may reduce aqueous solubility compared to aromatic analogs .
- Thermal Stability: Decomposition near 195°C in (4-Methoxybenzyl)hydrazine diHCl suggests methoxy groups may lower thermal stability compared to non-oxygenated analogs .
Biological Activity
(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazine moiety, which is known for its reactivity and ability to form various derivatives. The presence of a methoxy group and a branched alkyl chain enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Inhibition of Enzymatic Activity : Hydrazines can act as enzyme inhibitors, affecting pathways involved in metabolism and cellular signaling.
- Antioxidant Properties : Some studies suggest that hydrazine derivatives may exhibit antioxidant effects, reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Data
Research has evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound. The following table summarizes the findings from various studies on similar hydrazine derivatives:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxybenzoylhydrazones | Antiglycation | 216.52 - 748.71 | |
| N-Hydroxymethylthiamine | Antioxidant | Not specified | |
| Phenazine Derivatives | Antimicrobial | Varies |
Case Studies
- Antiglycation Studies : A series of hydrazone derivatives were synthesized and evaluated for antiglycation activity. The most active compounds showed IC50 values significantly lower than standard treatments, indicating that structural modifications can enhance biological activity .
- Antimicrobial Evaluation : Related hydrazines have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. These findings suggest that this compound could possess similar antimicrobial properties .
- Oxidative Stress Reduction : Research on hydrazine derivatives has indicated their potential to scavenge free radicals, thereby reducing oxidative damage in cellular models. This property is critical for applications in diseases characterized by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
